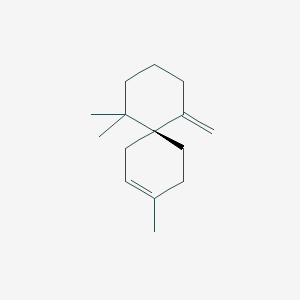

(-)-β-香树烯

描述

(-)-beta-Chamigrene is a naturally occurring sesquiterpene hydrocarbon found in various essential oils, particularly those derived from plants in the Asteraceae family. This compound is known for its distinctive aroma and is often used in the fragrance and flavor industries. Its molecular formula is C15H24, and it has a complex structure characterized by multiple rings and double bonds.

科学研究应用

Chemistry: (-)-beta-Chamigrene is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, (-)-beta-Chamigrene is studied for its potential antimicrobial and anti-inflammatory properties. It is also used in studies related to plant biochemistry and the biosynthesis of terpenes.

Medicine: Research has shown that (-)-beta-Chamigrene may have therapeutic potential due to its anti-inflammatory and analgesic properties. It is being investigated for its potential use in treating conditions such as arthritis and other inflammatory diseases.

Industry: In the fragrance and flavor industries, (-)-beta-Chamigrene is used as a key ingredient in perfumes and flavorings due to its pleasant aroma. It is also used in the production of natural insect repellents.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-beta-Chamigrene typically involves the cyclization of farnesyl pyrophosphate (FPP), a common precursor in the biosynthesis of sesquiterpenes. The cyclization process is catalyzed by specific enzymes known as sesquiterpene synthases. The reaction conditions often include the presence of magnesium ions (Mg2+) and a suitable buffer to maintain the pH.

Industrial Production Methods: Industrial production of (-)-beta-Chamigrene is usually achieved through the extraction of essential oils from plants that naturally produce this compound. Steam distillation is a common method used to extract the essential oils, followed by fractional distillation to isolate (-)-beta-Chamigrene. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to produce (-)-beta-Chamigrene from simple carbon sources.

化学反应分析

Types of Reactions: (-)-beta-Chamigrene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for (-)-beta-Chamigrene, where halogens like chlorine (Cl2) or bromine (Br2) are used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of ultraviolet light.

Major Products Formed:

Oxidation: Formation of ketones and alcohols.

Reduction: Formation of alkanes.

Substitution: Formation of halogenated derivatives.

作用机制

The mechanism of action of (-)-beta-Chamigrene involves its interaction with various molecular targets, including enzymes and receptors. In antimicrobial applications, it is believed to disrupt the cell membranes of microorganisms, leading to cell lysis and death. In anti-inflammatory applications, (-)-beta-Chamigrene may inhibit the production of pro-inflammatory cytokines and modulate the activity of enzymes involved in the inflammatory response.

相似化合物的比较

alpha-Chamigrene: Another sesquiterpene with a similar structure but different stereochemistry.

gamma-Chamigrene: A structural isomer of (-)-beta-Chamigrene with different chemical properties.

Caryophyllene: A bicyclic sesquiterpene with similar biological activities.

Uniqueness: (-)-beta-Chamigrene is unique due to its specific stereochemistry, which influences its biological activity and aroma profile. Compared to its isomers, (-)-beta-Chamigrene has distinct chemical reactivity and interaction with biological targets, making it a valuable compound for various applications in research and industry.

属性

IUPAC Name |

(6R)-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h7H,2,5-6,8-11H2,1,3-4H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNGPDPILFYWKF-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CC1)C(=C)CCCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@]2(CC1)C(=C)CCCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939822 | |

| Record name | Beta-chamigrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18431-82-8 | |

| Record name | β-Chamigrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18431-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Chamigrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018431828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-chamigrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

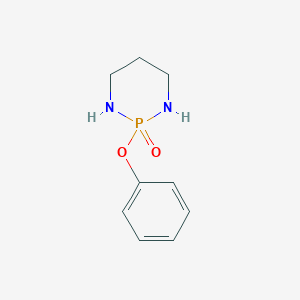

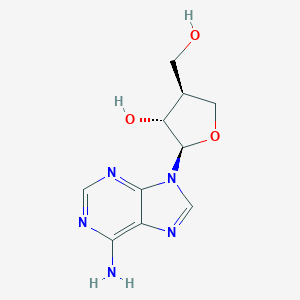

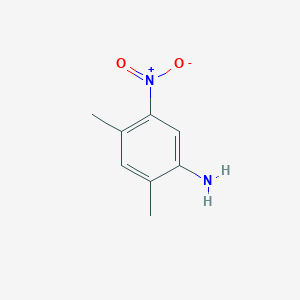

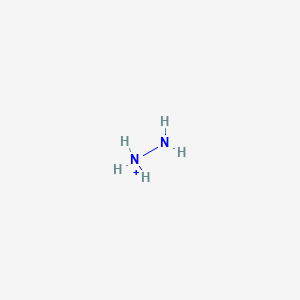

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Beta-Chamigrene?

A1: Beta-Chamigrene is a tricyclic sesquiterpene with the molecular formula C15H24 and a molecular weight of 204.35 g/mol. While the provided abstracts don't give full spectroscopic data, they indicate that 1H-NMR and 13C-NMR techniques have been used to elucidate its structure and differentiate it from similar compounds. [, ]

Q2: Is Beta-Chamigrene a chemotaxonomic marker for any specific species?

A2: While Beta-Chamigrene is found in various plants, its presence (or absence) can be significant in certain cases:

- Ginseng and American Ginseng: Beta-Chamigrene is considered a potential marker for differentiating between Ginseng and American Ginseng. []

- Salvia officinalis: The absence of Beta-Chamigrene in Salvia officinalis is noted as a potential chemotaxonomic characteristic. []

Q3: Are there any known synthetic routes to produce Beta-Chamigrene?

A3: Yes, several synthetic approaches for Beta-Chamigrene have been explored:

- Robinson Annulation: One strategy involves using Robinson annulation of an enamino lactone with a specifically designed Michael acceptor, leading to the construction of the spirocyclic core of Beta-Chamigrene. []

- Intramolecular Cyclopropanation-Ring Fragmentation: Another method utilizes a rhodium-catalyzed intramolecular cyclopropanation on a bicyclic dihydropyran, followed by selective fragmentation to achieve the spirocyclic framework of Beta-Chamigrene. []

- Spiro-annulation: A synthesis based on the spiro-annulation of α-methylene cycloheptanone derivatives has also been reported. []

Q4: Has Beta-Chamigrene shown any promising biological activity?

A4: While limited information is available on Beta-Chamigrene's specific activities, studies have shown that extracts containing Beta-Chamigrene and other sesquiterpenes from the red alga Laurencia scoparia exhibit anthelmintic activity against the parasitic nematode Nippostrongylus brasiliensis. [] Further research is needed to determine the specific contribution of Beta-Chamigrene to this activity.

Q5: How does the production of Beta-Chamigrene relate to trichothecene synthesis in Fusarium sambucinum?

A5: Research suggests a correlation between the production of Beta-Chamigrene and other volatile sesquiterpenes with the ability of Fusarium sambucinum strains to produce trichothecenes. Strains producing high levels of trichothecenes were also found to produce a greater diversity and quantity of volatile sesquiterpenes, including Beta-Chamigrene. []

Q6: What analytical techniques are commonly used to identify and quantify Beta-Chamigrene?

A6: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely used to analyze Beta-Chamigrene in complex mixtures, particularly in essential oils extracted from various plant sources. [, , , ] The combination of retention time data and mass spectral analysis allows for reliable identification and quantification of Beta-Chamigrene.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5beta,11beta)-](/img/structure/B103808.png)